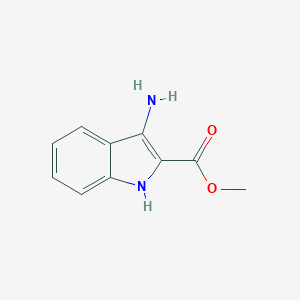![molecular formula C18H15N3OS B136385 2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol CAS No. 145096-28-2](/img/structure/B136385.png)
2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PNT or PNT737 and is a potent inhibitor of the checkpoint kinase 1 (Chk1) enzyme. Chk1 is a key regulator of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.
Wirkmechanismus
The mechanism of action of PNT737 involves the inhibition of Chk1, which is a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of Chk1 by PNT737 leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
PNT737 has been shown to have a selective inhibitory effect on Chk1, with little or no effect on other kinases. This selectivity is important in minimizing off-target effects and reducing toxicity. In addition, PNT737 has been shown to have a synergistic effect when used in combination with DNA-damaging agents such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PNT737 in lab experiments is its selectivity for Chk1, which allows for more specific and targeted studies. However, one limitation is the potential for off-target effects, which can complicate data interpretation. Additionally, the synthesis of PNT737 can be complex and time-consuming, which may limit its availability for some research groups.
Zukünftige Richtungen
There are several potential future directions for research on PNT737. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of PNT737 in combination with other targeted therapies for cancer treatment. Additionally, further studies are needed to investigate the potential off-target effects of PNT737 and to optimize its dosing and delivery for clinical use.
Synthesemethoden
The synthesis of PNT737 involves a multi-step process that starts with the reaction of 2-amino-4-methyl-naphthalene-1,3-dione with thiosemicarbazide. This intermediate is then reacted with 3-chloromethylpyridine hydrochloride to yield PNT737. The purity and yield of the final product can be improved by various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
PNT737 has been extensively studied for its potential therapeutic applications in cancer treatment. Its ability to inhibit Chk1 has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This sensitization effect has been observed in various cancer cell lines, including breast, lung, and pancreatic cancer cells.
Eigenschaften
CAS-Nummer |
145096-28-2 |
|---|---|
Produktname |
2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol |
Molekularformel |
C18H15N3OS |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-methyl-2-(pyridin-3-ylmethylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C18H15N3OS/c1-11-16(22)14-7-3-2-6-13(14)15-17(11)23-18(21-15)20-10-12-5-4-8-19-9-12/h2-9,22H,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
VTNPGTRINXGCBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CN=CC=C4)O |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CN=CC=C4)O |
Synonyme |
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-[(3-pyridinylmethyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




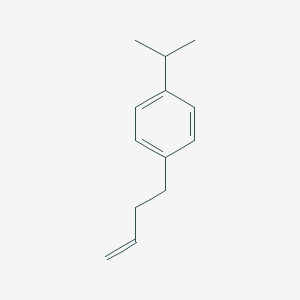
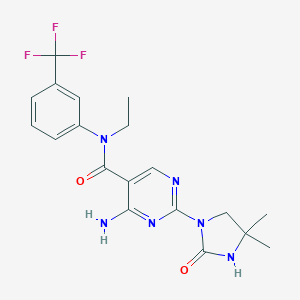
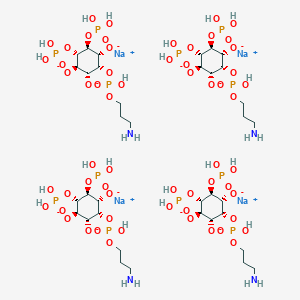
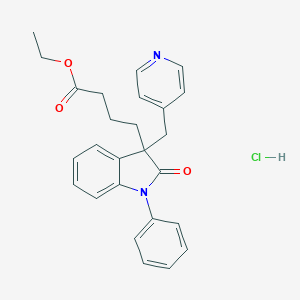
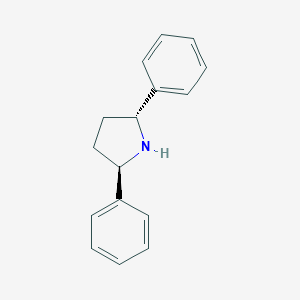
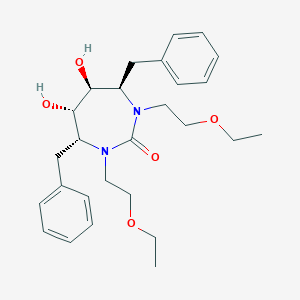
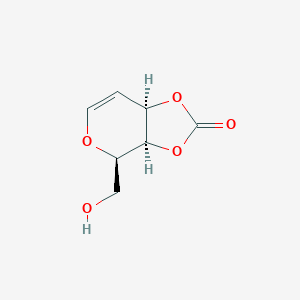



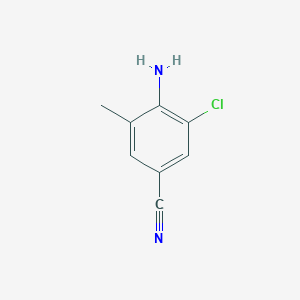
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
